1-(1-Aminocyclopropyl)hex-4-yn-2-one

Description

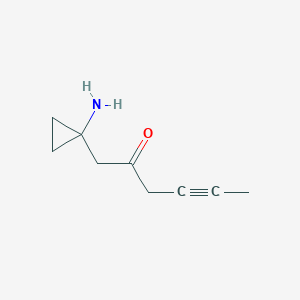

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)hex-4-yn-2-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-4-8(11)7-9(10)5-6-9/h4-7,10H2,1H3 |

InChI Key |

VEULIICUDFNARI-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC(=O)CC1(CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 1 Aminocyclopropyl Hex 4 Yn 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For 1-(1-aminocyclopropyl)hex-4-yn-2-one, several strategic disconnections can be envisioned. The most apparent disconnection is the carbon-carbon bond between the cyclopropyl (B3062369) ring and the carbonyl group. This leads to a 1-aminocyclopropyl nucleophile (or its synthetic equivalent) and an electrophilic hex-4-yn-2-one derivative. Alternatively, disconnection of the C-N bond suggests a precursor like 1-bromocyclopropyl hex-4-yn-2-one, which could undergo amination.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnect 1 (C-C bond): This leads to precursors such as a protected 1-aminocyclopropane organometallic reagent and an activated carbonyl compound.

Disconnect 2 (Functional Group Interconversion): The ketone can be derived from the oxidation of a secondary alcohol, which in turn could be formed by the addition of an acetylide to an aldehyde.

Precursors: This analysis points toward two key building blocks: a derivative of 1-aminocyclopropane and a C4 alkyne synthon.

The 1-aminocyclopropyl group, a core component of the natural plant hormone 1-aminocyclopropane-1-carboxylic acid (ACC), presents significant synthetic hurdles. mdpi.comresearchgate.net The construction of this moiety is complicated by several factors:

Ring Strain: The inherent angular and torsional strain of the cyclopropane (B1198618) ring makes its formation thermodynamically and kinetically challenging.

Quaternary Stereocenter: The C1 position is a quaternary carbon, which is sterically hindered and difficult to construct, especially when bearing a nitrogen substituent.

Functional Group Installation: Introducing the amino group onto the quaternary center of the cyclopropane ring requires specific and often multi-step methods. Direct amination is often difficult, necessitating the use of precursors like cyclopropyl amides or azides. researchgate.net

Protecting Group Strategy: The nucleophilic and basic nature of the amino group requires the use of protecting groups (e.g., Boc, Cbz) to ensure compatibility with subsequent reaction conditions, particularly those involving organometallics or strong bases.

Classic methods for synthesizing 1-aminocyclopropane derivatives often involve cyclopropanation of an activated olefin followed by functional group manipulation, such as the Hofmann or Curtius rearrangement of a cyclopropanecarboxylic acid derivative. rsc.orgnih.gov Asymmetric synthesis strategies have also been developed, often employing chiral auxiliaries to achieve high diastereoselectivity. nih.gov

The hex-4-yn-2-one fragment is an α,β-alkynyl ketone. molport.com Its synthesis can be approached through several established organometallic and oxidation reactions:

Hydration of Alkynes: A straightforward method is the transition-metal-catalyzed hydration of a conjugated enyne or a diyne. Gold and other transition metal catalysts are known to efficiently promote the hydration of alkynes to form ketones with high regioselectivity. organic-chemistry.org

Oxidation of Propargyl Alcohols: The hex-4-yn-2-one skeleton can be readily accessed by the oxidation of the corresponding secondary alcohol, hex-4-yn-2-ol. A wide range of oxidizing agents (e.g., PCC, Swern oxidation, Dess-Martin periodinane) can be employed for this transformation.

Acylation of Terminal Alkynes: The reaction between a metal acetylide (e.g., lithium or magnesium salt of propyne) and an acylating agent like acetyl chloride or acetic anhydride (B1165640) can form the desired ketone.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling between a terminal alkyne and an acid chloride, provide another powerful route to this class of compounds.

Amino Group Protection: As mentioned, the amino group must be protected to prevent it from acting as a nucleophile or base. The choice of protecting group is vital; it must be stable to the conditions used for constructing and coupling the fragments but readily removable at the end of the synthesis.

Ketone Reactivity: The electrophilic ketone can react with organometallic reagents used in C-C bond formation. If the aminocyclopropyl fragment is introduced as an organometallic nucleophile, the ketone may need to be protected as a ketal.

Alkyne Stability: The internal alkyne is generally stable but can be susceptible to reduction or isomerization under certain conditions. Care must be taken to choose reaction conditions that preserve the triple bond.

A logical synthetic sequence would involve preparing the protected 1-aminocyclopropyl fragment and the hex-4-yn-2-one skeleton separately, followed by their coupling. For instance, a protected 1-aminocyclopropyl lithium or Grignard reagent could be added to an aldehyde precursor of the hex-yn-one fragment, followed by oxidation to the ketone. This approach compartmentalizes the chemical challenges and allows for optimization of each step. evitachem.com

Development of Novel Catalytic Approaches

Modern catalysis offers powerful tools to overcome the challenges associated with synthesizing complex molecules like this compound, often providing milder conditions, higher efficiency, and novel reaction pathways.

Transition metals play a pivotal role in the formation of C-C bonds and the synthesis of ketones and alkynes. pkusz.edu.cnacs.org Recent developments have focused on creating highly efficient and selective catalytic systems. nih.gov

For the synthesis of the hex-4-yn-2-one moiety, transition metal-catalyzed hydration of alkynes is a particularly attractive, atom-economical method. organic-chemistry.org Catalysts based on gold, platinum, and ruthenium have shown high efficacy. rsc.org

| Catalyst System | Substrate | Product | Key Features |

| [(NHC)AuCl] | Terminal/Internal Alkynes | Ketones | Acid-free conditions, low catalyst loading. organic-chemistry.org |

| Ph₃PAuCl / AgSbF₆ | Propargyl Acetates | α-Hydrated Ketones | High regioselectivity, mild conditions. organic-chemistry.org |

| Ruthenium(II) Complexes | Terminal Alkynes | Aldehydes (anti-Markovnikov) | High selectivity for aldehyde over ketone. nih.gov |

| Zn(OTf)₂ | Alkynes | Vinyl Triflates | Precursors for ketones, high regioselectivity. organic-chemistry.org |

These catalytic methods offer alternatives to classical stoichiometric reactions, often proceeding under milder conditions and with greater functional group tolerance. pkusz.edu.cn

Visible-light photoredox catalysis and electro-organic synthesis have emerged as powerful strategies for forming strained rings and functionalizing amines under exceptionally mild conditions. wikipedia.org

Photoredox Catalysis: This technique uses light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in unique bond-forming reactions. wikipedia.org For the synthesis of cyclopropylamines, photoredox methods can be applied to:

[2+1] Cycloadditions: Radical-based cyclopropanation reactions can form the three-membered ring.

C-H Amination: Direct functionalization of a C-H bond on a cyclopropane precursor could install the amino group.

Difunctionalization of Alkenes: A photoredox-catalyzed bromonitroalkylation of an alkene, followed by cyclization, can produce a nitrocyclopropane, which is a precursor to the corresponding aminocyclopropane. rsc.org

Recent studies have demonstrated the use of photoredox catalysis in [3+2] cycloadditions of N-aryl cyclopropylamines, highlighting the ability to activate the cyclopropyl ring via SET to its nitrogen radical cation. acs.orgchemrxiv.orgrsc.org While these specific examples involve ring-opening, the underlying principle of activating C-C or C-N bonds via photoredox catalysis is highly relevant to the synthesis and functionalization of the target moiety.

Electrochemistry: Electrochemical methods provide a reagent-free way to perform oxidations and reductions, offering a green and highly tunable approach to synthesis. thieme-connect.de

Hofmann-type Rearrangement: An electro-induced Hofmann rearrangement of cyclopropyl amides has been shown to produce cyclopropylamines in good yields, avoiding the need for stoichiometric halogenating agents and strong bases. researchgate.net

Oxidative Ring-Opening/Functionalization: While not directly forming the ring, electrochemical oxidation can be used to functionalize cyclopropanes. For example, the electro-oxidative 1,3-hydroxyfunctionalization of arylcyclopropanes demonstrates the ability to selectively cleave a C-C bond and install new functional groups. acs.org

Shono Oxidation: This classic electrochemical reaction allows for the α-functionalization of amines, which could be a strategy to introduce functionality to a pre-formed cyclic amine precursor. researchgate.net

The application of these modern catalytic methods holds significant promise for developing more efficient, selective, and sustainable synthetic routes to this compound and related complex molecules.

Organocatalytic Strategies for Asymmetric Synthesis of Related Cyclopropyl Ketones

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often provides high levels of stereocontrol under mild conditions. nih.gov For the synthesis of chiral cyclopropyl ketones, a key structural element of the target molecule, organocatalytic approaches, particularly those involving Michael-initiated ring closure (MIRC) reactions, are highly relevant.

Chiral primary and secondary amines, such as prolinol and its derivatives, are effective catalysts for the enantioselective synthesis of cyclopropanes. rsc.orgrsc.org These catalysts operate by forming a nucleophilic enamine or an electrophilic iminium ion with one of the reactants, which then engages in a stereocontrolled reaction cascade. In the context of synthesizing a cyclopropyl ketone, an α,β-unsaturated ketone can react with a suitable nucleophile (e.g., a sulfur ylide or a stabilized carbanion) in the presence of a chiral amine catalyst. The catalyst controls the facial selectivity of the initial Michael addition, and a subsequent intramolecular cyclization establishes the cyclopropane ring with high enantiopurity. rsc.orgunibo.it

The advantages of using organocatalysts include their stability to moisture and oxygen, lower toxicity compared to many metal catalysts, and their ready availability. nih.gov The development of bifunctional organocatalysts, which possess both a directing group (like a hydrogen-bond donor) and a catalytic site, has further enhanced the efficiency and selectivity of these transformations. nih.gov

Table 1: Representative Organocatalysts in Asymmetric Cyclopropanation

| Catalyst Type | Typical Substrates | Key Features | Potential Application |

|---|---|---|---|

| Prolinol Derivatives | α,β-Unsaturated Aldehydes/Ketones, Halocarbonyls | Forms chiral enamines/iminiums; controls stereochemistry via steric shielding. rsc.org | Asymmetric MIRC for cyclopropyl ketone synthesis. |

| Cinchona Alkaloid Derivatives | Michael Acceptors, Ylides | Bifunctional; acts as both a base and a phase-transfer catalyst. | Enantioselective cyclopropanation of enones. rsc.org |

| Squaramides | α,β-Unsaturated Ketones, Nitroalkanes | Acts as a hydrogen-bond donor to activate the substrate. nih.gov | Stereocontrolled Michael additions leading to cyclopropane precursors. |

Stereoselective and Enantioselective Synthesis Pathways

Achieving precise control over the three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis. For this compound, the quaternary stereocenter on the cyclopropane ring (C1) must be constructed with a specific, predetermined configuration. This requires the use of either stereoselective or enantioselective methods.

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is often achieved by using a substrate that already contains a stereocenter, which then directs the stereochemical outcome of a subsequent reaction. In the synthesis of the aminocyclopropane moiety, a chiral precursor can be subjected to a cyclopropanation reaction where the existing chirality biases the approach of the reagent to one face of the molecule. researchgate.net

For example, the cyclopropanation of a chiral α,β-unsaturated precursor with a reagent like diazomethane (B1218177) or a sulfur ylide can proceed with high diastereoselectivity. researchgate.net The steric bulk of the substituents near the reacting double bond can effectively shield one face, leading to the preferential formation of a single diastereomer. researchgate.net Metal-catalyzed cycloadditions of cyclopropyl ketones have also demonstrated excellent diastereoselectivity, enabling the construction of polysubstituted cyclopentane (B165970) derivatives, which highlights the potential for controlling relative stereochemistry in reactions involving cyclopropyl ketones. acs.orgacs.org

Table 2: Methods for Diastereoselective Cyclopropane Synthesis

| Method | Description | Controlling Factor | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Substrate-Controlled Cyclopropanation | A chiral alkene is cyclopropanated, with the existing stereocenter directing the facial approach of the reagent. researchgate.net | Steric hindrance from the chiral substrate. | Often >90:10 |

| Ylide Conjugate Addition-Cyclization | Addition of a phosphorus or sulfur ylide to a chiral Michael acceptor, followed by intramolecular ring closure. rsc.org | Facial bias of the chiral Michael acceptor. | Can exceed >98% d.e. rsc.org |

| Catalytic [3+2] Cycloaddition | A chiral catalyst directs the cycloaddition of cyclopropyl ketones with alkenes. acs.org | Chiral ligand on the metal catalyst (e.g., Ti(salen)). | Generally excellent. acs.org |

When a substrate is not already chiral, enantioselectivity can be induced using either a chiral auxiliary or an asymmetric catalyst.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgscispace.com In the synthesis of 1-aminocyclopropane derivatives, a chiral auxiliary can be attached to the nitrogen atom or a precursor molecule. For instance, chiral oxazolidinones or pseudoephedrine can be used to form chiral amides. wikipedia.org The enolate of this amide can then undergo diastereoselective alkylation or conjugate addition, with the bulky auxiliary blocking one face of the enolate, leading to a highly stereoselective transformation. Subsequent removal of the auxiliary reveals the chiral amine. wikipedia.org Similarly, N-tert-butanesulfinyl imines, derived from the condensation of an aldehyde or ketone with chiral tert-butanesulfinamide, are versatile intermediates for the asymmetric synthesis of amines and their derivatives. nih.govmdpi.com

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. primescholars.com For the synthesis of the aminocyclopropane unit, transition metal catalysts (e.g., based on copper, rhodium, or palladium) with chiral ligands are widely used. acs.org These catalysts can activate diazo compounds to form metal-carbenes, which then undergo enantioselective cyclopropanation with an appropriate alkene. researchgate.net Organocatalysis, as discussed previously, also provides a powerful metal-free option for the asymmetric synthesis of the required building blocks. rsc.org

Table 3: Comparison of Chiral Auxiliaries and Asymmetric Catalysts

| Approach | Example | Mechanism of Control | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephedrine, N-tert-butanesulfinamide | Steric hindrance from the covalently bonded auxiliary directs the reaction pathway. wikipedia.orgnih.gov | High reliability, predictable stereochemical outcome. scispace.com | Requires additional steps for attachment/removal; stoichiometric use of chiral material. primescholars.com |

| Asymmetric Catalysis | Chiral Primary Amines, Chiral Metal-Ligand Complexes (e.g., Cu-BOX) | The chiral catalyst creates a chiral environment around the reactants, lowering the activation energy for one enantiomeric pathway. researchgate.net | High efficiency (low catalyst loading), high atom economy. rsc.org | Catalyst development can be complex; may be sensitive to reaction conditions. |

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.dethieme-connect.com Applying these principles to the synthesis of complex molecules is crucial for minimizing environmental impact and improving process safety and efficiency. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.comskpharmteco.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful because they incorporate most of the atoms from the reactants into the final product. jocpr.com

In synthesizing this compound, a [2+1] cycloaddition to form the cyclopropane ring is an example of a 100% atom-economical reaction. primescholars.com In contrast, reactions like the Wittig reaction or those requiring the use of protecting groups and stoichiometric reagents often have poor atom economy, generating significant amounts of byproducts that must be managed as waste. primescholars.com Designing a synthetic route that maximizes the use of catalytic methods over stoichiometric ones is a key strategy for improving atom economy and minimizing waste. acsgcipr.orgresearchgate.net

Table 4: Atom Economy of Different Reaction Types

| Reaction Type | Description | Typical Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Addition/Cycloaddition | Reactants combine to form a single product. | Excellent (~100%) | Ideal for forming the cyclopropane ring. primescholars.com |

| Rearrangement | A molecule rearranges to form an isomer. | Excellent (100%) | Can be used to form complex scaffolds efficiently. |

| Substitution | One functional group is replaced by another. | Moderate to Poor | Often necessary but generates leaving groups as waste. |

| Elimination | A molecule splits into two smaller ones. | Poor | Generates byproducts and is inherently wasteful. |

| Wittig Reaction | Forms an alkene from a carbonyl and a phosphonium (B103445) ylide. | Very Poor | Generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste. primescholars.com |

Solvents account for a large portion of the mass and energy consumption in a chemical process and are a major source of waste and environmental concern. acs.orgnih.gov Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

For cyclopropanation reactions, which have traditionally used halogenated or ethereal solvents like THF and diethyl ether, greener alternatives are being explored. acs.org These include:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Certain cyclopropanation reactions, particularly those catalyzed by Lewis acids like indium(III) chloride, can be performed effectively in aqueous media. thieme-connect.com

Ionic Liquids: These are salts that are liquid at low temperatures. They are non-volatile and can often be recycled, but their toxicity and biodegradability must be carefully evaluated. thieme-connect.de

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or under mechanochemical conditions (ball-milling) can drastically reduce waste and simplify product isolation. thieme-connect.deresearchgate.net

Greener Organic Solvents: Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are considered more sustainable alternatives to traditional ethers like THF or 1,4-dioxane. acs.orgnih.gov

The choice of solvent must be optimized for each specific synthetic step to ensure high yield and selectivity while minimizing environmental impact. acsgcipr.org

Table 5: Comparison of Reaction Solvents

| Solvent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Ethers | Diethyl ether, THF, 1,4-Dioxane | Good solvating properties for many reactions. acs.org | Flammable, potential for peroxide formation, environmental and health concerns. nih.gov |

| Dipolar Aprotics | DMF, NMP, DMSO | High polarity, good for SN2 reactions. nih.gov | High boiling points, toxicity (reproductive hazards). acs.org |

| Aqueous Media | Water | Safe, cheap, environmentally benign. thieme-connect.com | Poor solubility for many organic substrates; can require surfactants. nih.gov |

| Solvent-Free | N/A | Maximum atom economy, no solvent waste. thieme-connect.de | Not suitable for all reactions; potential for heat transfer issues. |

| Greener Alternatives | 2-MeTHF, CPME, Water | Reduced environmental impact, often safer. acs.org | May require reaction re-optimization; can be more expensive. |

Mechanistic Elucidation and Reactivity Profiles of 1 1 Aminocyclopropyl Hex 4 Yn 2 One

Reactivity of the Hex-4-yn-2-one Core

The hex-4-yn-2-one portion of the molecule contains two primary sites of reactivity: the electrophilic carbonyl carbon of the ketone and the electron-rich triple bond of the alkyne. These sites can react independently or, in some cases, concertedly to yield a variety of products.

Nucleophilic Additions to the Ketone Carbonyl Group

The carbonyl group at the C-2 position is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions expected for this ketone include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, 1-(1-aminocyclopropyl)hex-4-yn-2-ol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to add to the carbonyl, creating a tertiary alcohol and forming a new carbon-carbon bond.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) would yield a cyanohydrin, introducing a nitrile group and a hydroxyl group at the C-2 position.

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene.

Imine and Enamine Formation: The primary amine on the cyclopropyl (B3062369) ring could potentially undergo an intramolecular reaction with the ketone, though intermolecular reactions with other amines are also possible, leading to the formation of imines (with primary amines) or enamines (with secondary amines).

| Reagent/Nucleophile | Expected Product Type | Reaction Name |

|---|---|---|

| NaBH₄ or LiAlH₄ | Secondary Alcohol | Reduction |

| R-MgX or R-Li | Tertiary Alcohol | Grignard/Organolithium Addition |

| KCN/H⁺ | Cyanohydrin | Cyanohydrin Formation |

| Ph₃P=CHR | Alkene | Wittig Reaction |

Electrophilic and Cycloaddition Reactions of the Alkyne Functionality

The internal alkyne functionality is an electron-rich region, making it susceptible to attack by electrophiles. It can also participate as a π-system in cycloaddition reactions.

Electrophilic Addition:

Halogenation: The addition of halogens such as Br₂ or Cl₂ across the triple bond would proceed through a cyclic halonium ion intermediate, typically resulting in the anti-addition product, yielding a dihaloalkene. A second equivalent can lead to a tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would form a vinyl halide. The regioselectivity of this addition is discussed in the next section.

Hydration: In the presence of an acid catalyst and a mercury(II) salt, water can add across the alkyne to produce an enol, which would then tautomerize to a ketone.

Cycloaddition Reactions:

[4+2] Cycloaddition (Diels-Alder): While simple alkynes are often sluggish dienophiles, the reaction can be facilitated by electron-withdrawing groups nearby. The ketone at the C-2 position may provide some activation, allowing the alkyne to react with a conjugated diene to form a cyclohexadiene derivative.

[3+2] Cycloadditions: Alkynes are excellent substrates for 1,3-dipolar cycloadditions. For example, reaction with an azide (B81097) (R-N₃) would yield a triazole, while reaction with a nitrile oxide would form an isoxazole. These reactions are often catalyzed by copper(I) or ruthenium(II).

Regioselectivity and Stereoselectivity in Alkyne Transformations

For unsymmetrical internal alkynes like the one in 1-(1-aminocyclopropyl)hex-4-yn-2-one, the regioselectivity of addition reactions is a critical consideration. The outcome is governed by both electronic and steric effects.

Electronic Effects: The ketone group at the C-2 position is electron-withdrawing, which polarizes the alkyne. In electrophilic additions, the initial attack of the electrophile (E⁺) would preferentially occur at the more nucleophilic carbon (C-5) to generate a vinyl cation at C-4, which is stabilized by resonance with the adjacent methyl group. The subsequent attack of the nucleophile (Nu⁻) would then occur at C-4.

Steric Effects: The steric bulk of the substituents at either end of the alkyne also influences the direction of attack. The propargyl-ketone side is sterically more demanding than the terminal methyl group. In transition-metal-catalyzed reactions, the catalyst's coordination to the alkyne can be highly sensitive to steric hindrance, often directing addition to the less hindered side.

The stereoselectivity of additions is also notable. For example, hydrogenation using Lindlar's catalyst would produce the cis-(Z)-alkene, while dissolving metal reduction (e.g., Na in NH₃) would yield the trans-(E)-alkene. Halogenation typically proceeds via anti-addition.

| Reaction Type | Reagent | Key Selectivity Consideration | Typical Outcome |

|---|---|---|---|

| Hydrohalogenation | HBr | Regioselectivity (Markovnikov's rule) | Bromine adds to C-4 |

| Hydrogenation | H₂, Lindlar's Catalyst | Stereoselectivity (syn-addition) | cis-(Z)-Alkene |

| Hydrogenation | Na, NH₃ (l) | Stereoselectivity (anti-addition) | trans-(E)-Alkene |

| Halogenation | Br₂ | Stereoselectivity (anti-addition) | trans-Dibromoalkene |

Transformations Involving the 1-Aminocyclopropyl Moiety

The 1-aminocyclopropyl group is a strained ring system whose reactivity is dominated by ring-opening reactions that relieve this strain. The primary amine also offers a site for conventional functionalization.

Cyclopropyl Ring Opening Reactions: Radical and Ionic Pathways

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions. The presence of the amine group can influence the pathway of these reactions.

Radical Pathways: Homolytic cleavage of a C-C bond in the cyclopropyl ring can be initiated by radical species. For instance, a radical initiator can lead to the formation of a cyclopropylcarbinyl radical. This radical is known to undergo rapid ring-opening to form a more stable homoallylic radical. This process is often irreversible and can be harnessed in radical-mediated cyclization or addition reactions. libretexts.orglibretexts.org

Ionic Pathways:

Acid-Catalyzed Opening: In the presence of a strong acid, the amine can be protonated. Subsequent nucleophilic attack on a cyclopropyl carbon can lead to ring opening.

Electrophilic Attack: Electrophiles can attack the cyclopropane ring, which behaves somewhat like a π-bond, leading to a carbocationic intermediate that is trapped by a nucleophile.

Nucleophilic Opening: While less common for simple cyclopropanes, rings bearing electron-withdrawing substituents can be opened by nucleophiles. libretexts.org In the context of related enzymatic reactions, a nucleophilic attack from an active site residue is proposed to initiate the ring cleavage of 1-aminocyclopropane-1-carboxylate. libretexts.org A similar intermolecular or intramolecular nucleophilic attack could potentially open the ring in the title compound.

Amine Functionality Reactions: Acylation, Alkylation, and Heterocycle Formation

The primary amine is a nucleophilic center and a base, allowing for a range of standard chemical transformations.

Acylation: The amine can readily react with acylating agents like acyl chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form stable amide derivatives. libretexts.orgsavemyexams.comias.ac.in For example, reaction with acetyl chloride would yield N-(1-(hex-4-yn-2-on-1-yl)cyclopropyl)acetamide. savemyexams.comias.ac.in This reaction is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org

Alkylation: As a nucleophile, the amine can react with alkyl halides via an Sₙ2 mechanism to form secondary amines. ucalgary.ca However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgucalgary.cawikipedia.org Selective mono-alkylation can sometimes be achieved under specific conditions, for instance, by using a copper catalyst and visible light for reactions with unactivated halides. nih.gov

Heterocycle Formation: The proximity of the amine to the ketone and alkyne functionalities opens up possibilities for intramolecular cyclization reactions to form nitrogen-containing heterocycles.

Amine-Ketone Cyclization: Under acidic or basic conditions, the amine could potentially add to the ketone carbonyl to form a cyclic imine or enamine, which could be a key step in the formation of bicyclic structures.

Amine-Alkyne Cyclization (Hydroamination): The intramolecular addition of the N-H bond across the alkyne triple bond is a powerful method for synthesizing heterocycles. nih.govwikipedia.org This hydroamination reaction is typically catalyzed by transition metals (e.g., gold, titanium, lanthanides) or strong bases and could lead to the formation of a five- or six-membered nitrogen-containing ring, depending on the regioselectivity of the addition. libretexts.orgnih.govwikipedia.org

Rearrangement Pathways of the Cyclopropyl-Amine System

The aminocyclopropyl group is a key structural motif that significantly influences the reactivity of the parent molecule. Under specific conditions, this strained three-membered ring is susceptible to rearrangement reactions. One of the prominent pathways involves the ring-opening of the cyclopropane. This can be initiated by the nitrogen atom of the amine, particularly when it is part of a nitrenium ion. nih.gov

Computational and experimental studies on related N-cyclopropyl systems have shown that the stability of the resulting intermediates plays a crucial role in determining the product distribution. nih.gov For instance, the generation of a nitrenium ion from an N-cyclopropylamine can lead to a combination of cyclopropyl ring expansion to form an azetium ion and elimination of ethylene (B1197577) to yield an isonitrilium ion. nih.gov The presence of substituents on the nitrogen and the aromaticity of those substituents can significantly alter the favorability of these pathways. While these studies were not performed on this compound itself, they provide a foundational understanding of the potential rearrangements the cyclopropyl-amine system could undergo.

Another potential rearrangement pathway for N-cyclopropyl amides, which share some structural similarity, involves a ring-opening reaction in the presence of a Lewis acid to form N-(2-chloropropyl)amides, proceeding through a proposed "Heine-type" aziridine (B145994) intermediate. researchgate.net This highlights the diverse reactivity of the N-cyclopropyl moiety and suggests that the aminocyclopropyl group in the title compound could undergo analogous transformations under appropriate acidic conditions.

Interplay of Functional Groups: Synergistic and Antagonistic Effects on Reactivity

The reactivity of this compound is not merely the sum of its individual functional groups but is rather a consequence of their complex interplay. The proximity of the nucleophilic amine, the electrophilic ketone, and the reactive alkyne sets the stage for a variety of intramolecular reactions.

Intramolecular Cyclization and Cascade Reactions

The molecular architecture of this compound is primed for intramolecular cyclization. The amine functionality can act as a nucleophile, attacking either the carbonyl carbon of the ketone or the alkyne through a 5-endo or 6-exo cyclization pathway. Such intramolecular cyclizations of amino radicals have been shown to be a viable synthetic route to 1-azabicyclo compounds. nih.gov

Furthermore, the presence of multiple reactive centers allows for the possibility of cascade reactions, where a single synthetic operation leads to the formation of multiple new bonds and rings. While specific cascade reactions for this compound have not been documented, similar systems demonstrate the potential for such transformations. For example, cascade reactions involving alkynols and aminophenylprop-2-ynols can lead to the formation of complex fused tricyclic systems in a single step. researchgate.net The regioselectivity of these cascade reactions is often governed by the nature of the substituents and the reaction conditions.

Electronic and Steric Influences on Reaction Pathways

The specific reaction pathway that this compound undertakes is highly dependent on both electronic and steric factors. The electron-donating nature of the amine can influence the reactivity of the adjacent ketone and the cyclopropyl ring. Conversely, the electron-withdrawing character of the ketone can affect the nucleophilicity of the amine.

Steric hindrance around the reactive centers will also play a critical role in dictating the feasibility of different reaction pathways. For instance, the accessibility of the carbonyl carbon to the intramolecular nucleophilic attack by the amine will be influenced by the conformation of the hexynone chain. Computational studies on related systems, such as cyclopropyl-substituted nitrenium ions, have demonstrated that density functional theory (DFT) can be a powerful tool for predicting product distributions based on the stability of intermediates and transition states. nih.gov

Advanced Mechanistic Investigations

To gain a deeper understanding of the reaction mechanisms of this compound, advanced experimental and computational techniques are necessary.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining steps of a reaction and providing insight into the structure of the transition state. epfl.chnih.gov By replacing an atom at a specific position in the molecule with its heavier isotope (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. A significant KIE is often indicative of bond breaking or formation involving that atom in the rate-determining step.

For reactions involving this compound, KIE studies could be employed to investigate various mechanistic possibilities. For example, deuteration of the amine or the α-carbon to the ketone could help to determine if proton transfer or enolate formation is involved in the rate-limiting step of a particular transformation. While KIE studies have been extensively used to study enzyme mechanisms, such as those for 1-aminocyclopropane-1-carboxylic acid deaminase, the principles are equally applicable to the study of organic reaction mechanisms in solution. nih.govnih.gov

| Isotopic Substitution | Potential Information Gained |

| N-H vs N-D | Involvement of proton transfer from the amine in the rate-determining step. |

| Cα-H vs Cα-D (to ketone) | Role of enolate formation in the rate-determining step. |

| Cyclopropyl C-H vs C-D | Insight into cyclopropane ring-opening mechanisms. |

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. Techniques such as low-temperature NMR spectroscopy, cryospray mass spectrometry, and matrix isolation can be used to trap and study fleeting intermediates.

For the reactions of this compound, the isolation and characterization of intermediates could confirm the existence of proposed species such as aziridinium (B1262131) ions, cyclic enamines, or other transient structures. The characterization of intermediates is a common practice in the study of complex biological systems, such as the enzymatic processing of 1-aminocyclopropane-1-carboxylic acid, and in organometallic chemistry. nih.govnih.govrsc.orgnih.govresearchgate.net The application of these techniques to the study of this compound would provide definitive insights into its reaction pathways.

| Potential Intermediate | Characterization Method |

| Azetium ion | Mass Spectrometry, NMR Spectroscopy |

| Cyclic enamine | IR Spectroscopy, NMR Spectroscopy |

| Ring-opened species | Mass Spectrometry, X-ray Crystallography (if stable) |

Advanced Derivatization and Structural Modification of 1 1 Aminocyclopropyl Hex 4 Yn 2 One

Synthesis of Chemical Libraries and Structural Analogues

The generation of chemical libraries from 1-(1-aminocyclopropyl)hex-4-yn-2-one allows for systematic exploration of the chemical space around this core structure, which is essential for identifying analogues with novel properties.

The primary amine of this compound is a key site for diversification. Standard synthetic methodologies can be employed to introduce a wide array of substituents. For instance, N-alkylation, N-acylation, and reductive amination with various aldehydes and ketones can be used to generate a library of secondary and tertiary amines, as well as amides.

Furthermore, the cyclopropyl (B3062369) ring, while generally stable, can undergo specific modifications. Syntheses of derivatives with substitutions on the cyclopropyl ring have been reported for analogous compounds, suggesting that similar strategies could be applied here. nih.gov

| Reaction Type | Reagent/Conditions | Product Class |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amines |

| N-Acylation | Acyl chloride, Base | Amides |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amines |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamides |

The ketone and alkyne functionalities offer additional avenues for structural diversification. The ketone can be reduced to a secondary alcohol, which can then be further functionalized, for example, by esterification or etherification. Alternatively, the ketone can participate in reactions such as the Wittig reaction to form alkenes.

The terminal alkyne is a particularly versatile handle for modification. It can undergo Sonogashira coupling with aryl or vinyl halides to introduce diverse aromatic and unsaturated systems. It is also a key substrate for hydration reactions to form methyl ketones or for various cycloaddition reactions.

| Functional Group | Reaction Type | Reagent/Conditions | Resulting Moiety |

| Ketone | Reduction | NaBH₄, MeOH | Secondary Alcohol |

| Ketone | Wittig Reaction | Ph₃P=CHR | Alkene |

| Alkyne | Sonogashira Coupling | Aryl/Vinyl halide, Pd catalyst, Cu(I) co-catalyst, Base | Substituted Alkyne |

| Alkyne | Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |

The terminal alkyne in this compound is an ideal functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.comorganic-chemistry.orginterchim.fr This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with a wide variety of organic azides. organic-chemistry.orgnih.gov This modular approach is highly valuable for creating large and diverse chemical libraries due to its high yield, broad functional group tolerance, and simple reaction conditions. organic-chemistry.orgnih.gov

Beyond CuAAC, other modular approaches can be envisioned. For example, the alkyne can participate in thiol-yne radical additions to introduce sulfur-containing functionalities.

| Click Reaction Component | Reagent | Product |

| Alkyne (from core structure) | Organic Azide (B81097) (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole |

Incorporation into Complex Molecular Architectures

The structural features of this compound also make it a valuable building block for the synthesis of more complex molecules, including various heterocyclic systems.

The presence of both an amine and a ketone within the same molecule opens up possibilities for intramolecular cyclization reactions to form nitrogen-containing heterocycles. rsc.orgresearchgate.net For instance, under appropriate conditions, an intramolecular condensation between the amine and the ketone could potentially lead to the formation of a cyclic imine, which could be further modified.

Furthermore, the molecule can be used in multicomponent reactions to construct more elaborate heterocyclic systems. nih.gov For example, the amine and ketone could react with other bifunctional reagents to build fused azacycles. nih.gov The synthesis of various nitrogen-containing heterocycles such as pyridines, pyrroles, and imidazoles often involves the use of amino ketone precursors. rsc.orgmdpi.com

The cyclopropyl ketone moiety is known to undergo ring-expansion reactions under certain conditions. nih.govresearchgate.net For instance, treatment with a Lewis acid could promote the rearrangement of the cyclopropyl ring to a larger ring system, such as a cyclopentanone. nih.govresearchgate.net This provides a pathway to derivatives with different ring sizes, which can be important for modulating biological activity.

Conversely, ring-contraction strategies, while less common for this specific substructure, are also a possibility in synthetic chemistry. lookchem.com Specific reaction sequences could potentially be designed to transform parts of the hexynone chain into a new ring system, effectively leading to a ring-contracted derivative relative to a larger macrocyclic precursor.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

The systematic derivatization of the parent compound, this compound, allows for a detailed exploration of the relationship between its chemical structure and its reactivity and properties. By introducing various substituents at different positions, it is possible to modulate the electronic and steric characteristics of the molecule, thereby influencing its stability, reactivity, and potential biological activity.

Influence of Substituents on Electronic Structure and Stability

The electronic landscape of this compound is primarily dictated by the interplay between the aminocyclopropyl group, the ketone, and the alkyne moiety. The introduction of substituents can significantly perturb this electronic balance. Substituent effects are generally categorized as inductive effects, which are transmitted through sigma bonds, and resonance effects, which are transmitted through pi systems.

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, when attached to the cyclopropane (B1198618) ring or a hypothetical aromatic ring incorporated into the structure, would be expected to increase the electron density on the adjacent atoms. This can enhance the nucleophilicity of the amino group and potentially decrease the electrophilicity of the ketone's carbonyl carbon. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, would have the opposite effect, decreasing the electron density and increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The stability of the molecule can also be influenced by these electronic effects. For instance, the introduction of bulky substituents near the cyclopropane ring could introduce steric strain, potentially destabilizing the molecule. However, in some cases, steric hindrance can also provide kinetic stability by blocking reactive sites from attack.

To illustrate the potential impact of substituents on the electronic properties of hypothetical derivatives, the following table outlines the expected shifts in key parameters based on the nature of the substituent.

| Substituent (R) | Position | Inductive Effect | Resonance Effect | Expected Impact on Carbonyl Electrophilicity | Expected Impact on Amino Group Nucleophilicity |

| -OCH₃ | Aryl (hypothetical) | -I | +R | Decrease | Increase |

| -NO₂ | Aryl (hypothetical) | -I | -R | Increase | Decrease |

| -CH₃ | Cyclopropyl | +I | N/A | Minor Decrease | Minor Increase |

| -Cl | Aryl (hypothetical) | -I | +R (weak) | Increase | Decrease |

This table presents hypothetical trends based on established principles of physical organic chemistry, as specific experimental data for derivatives of this compound is not currently available in published literature.

Conformational Analysis of Derivatives and their Impact on Reactivity

Conformational analysis of related aminocyclopropyl-containing compounds, such as peptides incorporating 1-aminocyclopropane-1-carboxylic acid, has shown that this moiety often induces turn-like or folded conformations. researchgate.net This is attributed to the steric constraints imposed by the cyclopropane ring. It is plausible that derivatives of this compound would exhibit similar conformational preferences.

The preferred conformation can have a profound impact on reactivity. For example, the accessibility of the lone pair of electrons on the nitrogen atom of the amino group and the accessibility of the carbonyl carbon to nucleophilic attack are both dependent on the molecule's conformation. A conformation that sterically shields the carbonyl group would be expected to decrease its reactivity towards nucleophiles.

The introduction of substituents can further influence the conformational landscape. Bulky substituents would likely favor conformations that minimize steric interactions. The following table illustrates hypothetical preferred dihedral angles and their potential impact on reactivity for different substituent types.

| Substituent (R) | Position | Expected Dominant Conformation | Potential Impact on Reactivity |

| -H (Parent) | N/A | Potentially folded to minimize steric clash | Baseline reactivity |

| -C(CH₃)₃ (t-butyl) | Cyclopropyl | Extended conformation to reduce steric strain | May hinder approach to adjacent reactive centers |

| Phenyl | Amino Group | Conformation influenced by pi-stacking or steric hindrance | Could modulate amino group availability for reactions |

This table is illustrative and based on general principles of conformational analysis. Specific conformational preferences would need to be determined through computational modeling and experimental techniques such as NMR spectroscopy.

Lack of Publicly Available Research Data Precludes In-Depth Computational Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in characterizing novel molecules, specific research detailing the electronic structure, spectroscopic properties, and reaction pathways for this particular compound is not publicly available. Consequently, a detailed analysis as per the requested scientific outline cannot be provided at this time.

Computational chemistry serves as a powerful tool for predicting molecular properties and behavior before a compound is synthesized or as a supplement to experimental data. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard for elucidating electronic structure and bonding. Furthermore, Frontier Molecular Orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity and electronic transitions.

Similarly, the prediction of spectroscopic properties through computational means is a well-established practice. Simulations of vibrational frequencies are used to forecast a compound's Infrared (IR) spectrum, while Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in structure verification. For understanding chemical reactivity, reaction pathway modeling and the characterization of transition states are indispensable for predicting reaction mechanisms and kinetics.

While these computational methods are widely applied across chemical research, their application to this compound has not been documented in accessible scholarly articles or public repositories. The scientific community has not yet published studies that would supply the necessary data points—such as orbital energies, HOMO-LUMO gaps, simulated vibrational frequencies, predicted NMR shifts, or transition state energies—for this specific molecule.

Without such foundational research, any attempt to generate the requested in-depth article would rely on speculation rather than documented scientific findings, thereby failing to meet the standards of scientific accuracy. The availability of data on analogous or structurally related compounds cannot be used as a substitute, as the user's request strictly pertains to this compound.

Further research, once conducted and published by the scientific community, would be required to populate the detailed sections and subsections of the proposed computational investigation.

Computational and Theoretical Investigations of 1 1 Aminocyclopropyl Hex 4 Yn 2 One

Reaction Pathway Modeling and Transition State Characterization

Potential Energy Surface Mapping for Key Transformations

Currently, there is no publicly available scientific literature detailing the potential energy surface (PES) mapping for key transformations of 1-(1-aminocyclopropyl)hex-4-yn-2-one. Such studies would theoretically involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to elucidate the reaction pathways, transition states, and energy barriers associated with reactions this compound might undergo. Key transformations of interest could include, but are not limited to, nucleophilic additions to the ketone, reactions at the alkyne, or transformations involving the aminocyclopropyl group. A detailed PES map would provide critical insights into the thermodynamics and kinetics of these potential reactions.

Computational Insights into Catalytic Mechanisms

As of the latest available data, there are no published computational studies that provide insights into the catalytic mechanisms involving this compound. Research in this area would be invaluable for understanding how this molecule might interact with various catalysts, be it metal-based, organocatalysts, or enzymes. Computational approaches, such as combined Quantum Mechanics/Molecular Mechanics (QM/MM), could model the active site of a catalyst and the substrate, this compound, to determine the mechanism of catalysis, identify key catalytic residues or moieties, and calculate activation energies. The absence of such studies indicates a significant gap in the understanding of the catalytic potential of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a notable lack of published research utilizing molecular dynamics (MD) simulations for the conformational analysis and study of intermolecular interactions of this compound. MD simulations could provide a dynamic understanding of the molecule's behavior in various environments, such as in different solvents or in the presence of other molecules. Such simulations would be instrumental in identifying the most stable conformations, understanding the flexibility of the molecule, and characterizing the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern its interactions with its environment. This information is crucial for predicting its physical properties and potential biological activity.

In Silico Design of Novel Analogues with Desired Reactivity Profiles

The scientific literature does not currently contain any reports on the in silico design of novel analogues of this compound with desired reactivity profiles. In silico design is a powerful computational strategy that employs techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening to design new molecules with enhanced or specific properties. By modifying the core structure of this compound, for example, by altering the length of the carbon chain, substituting the cyclopropyl (B3062369) ring, or modifying the functional groups, it would be theoretically possible to tune its reactivity, selectivity, and other chemical properties for specific applications. The lack of such studies suggests that the exploration of the chemical space around this molecule is still in its infancy.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be a critical first step to confirm the elemental composition of 1-(1-Aminocyclopropyl)hex-4-yn-2-one. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₉H₁₁NO), the theoretical exact mass could be calculated and compared to the experimentally measured value. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the compound's structure by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern would be expected to show characteristic losses corresponding to the aminocyclopropyl, acetylenic, and carbonyl moieties.

Table 1: Hypothetical HRMS Data for this compound

| Ion | Theoretical m/z | Measured m/z | Difference (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | Data not available | Data not available | Data not available | C₉H₁₂NO⁺ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the cyclopropyl (B3062369) ring and the hexynone chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the specific ¹³C signals to their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be vital for connecting the different fragments of the molecule, for instance, linking the protons on the cyclopropyl ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could help in determining the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Cyclopropyl-CH₂ | Data not available | Data not available | Data not available |

| C=O | - | Data not available | Data not available |

| CH₂-C=O | Data not available | Data not available | Data not available |

| C≡C | - | Data not available | Data not available |

Should this compound be isolated as a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. ssNMR can distinguish between different polymorphic forms (different crystal packings of the same molecule), which can have different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ketone, and the C≡C stretch of the alkyne.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The alkyne C≡C bond, being a symmetric and less polar bond, would likely give a strong signal in the Raman spectrum.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| N-H Stretch (Amine) | Data not available | Data not available |

| C=O Stretch (Ketone) | Data not available | Data not available |

| C≡C Stretch (Alkyne) | Data not available | Data not available |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For a chiral molecule, X-ray crystallography can also establish the absolute stereochemistry.

Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Purity Assessment

The presence of a stereocenter at the C1 position of the cyclopropyl ring means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice to separate these enantiomers and determine the enantiomeric purity of a synthesized sample. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Hyphenated Techniques for Online Reaction Monitoring and Mechanistic Studies

Extensive searches of scientific literature and chemical databases did not yield specific research focused on the application of hyphenated techniques for the online reaction monitoring or mechanistic studies of the compound This compound .

Consequently, no detailed research findings or data tables pertaining to the use of methods such as LC-MS, GC-MS, or in-situ NMR spectroscopy for monitoring the synthesis or reactions of this specific molecule can be provided at this time. The scientific community has not published studies detailing the kinetic or mechanistic aspects of this compound's formation or subsequent chemical transformations using these advanced analytical methodologies.

Future Directions and Emerging Research Avenues for 1 1 Aminocyclopropyl Hex 4 Yn 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 1-(1-Aminocyclopropyl)hex-4-yn-2-one can be significantly enhanced by leveraging flow chemistry and automated synthesis. Continuous flow processes offer benefits such as improved safety, better heat and mass transfer, and the potential for higher yields and purity compared to traditional batch methods. rsc.orgrsc.orgvapourtec.comresearchgate.net For instance, the synthesis of 1,1-cyclopropane aminoketones has been successfully achieved using a two-step continuous flow-driven process. rsc.orgrsc.orgvapourtec.comresearchgate.net This approach could be adapted for the target molecule, potentially telescoping multiple reaction steps into a single, streamlined operation.

Automated synthesis platforms, which combine robotics with computational control, could further accelerate the exploration of this compound's chemical space. researchgate.netimperial.ac.uksigmaaldrich.comnih.govsynplechem.com By systematically varying reaction parameters and building blocks, these platforms can rapidly generate libraries of derivatives for screening in various applications. The use of pre-packed reagent cartridges for common reactions like reductive aminations and amide couplings could be integrated into a potential automated synthesis of derivatives of this compound. sigmaaldrich.comsynplechem.com

Table 1: Potential Flow Chemistry Parameters for the Synthesis of this compound Derivatives

| Parameter | Potential Range/Condition | Rationale |

|---|---|---|

| Reactor Type | Packed-bed, microreactor | Enhance reaction efficiency and control. |

| Temperature | 25-150 °C | Optimization of reaction kinetics and selectivity. |

| Pressure | 1-10 bar | To maintain solvent in the liquid phase and control gas evolution. |

| Residence Time | 5-60 minutes | Fine-tuning of reaction completion and suppression of side products. |

Exploration of Unconventional Reactivity under Extreme Conditions (e.g., High Pressure, Supercritical Fluids)

The reactivity of this compound under extreme conditions remains a largely unexplored frontier. High-pressure chemistry could reveal novel reaction pathways, potentially leading to the formation of unique molecular architectures. For instance, pressure can influence the stereoselectivity of reactions and enable transformations that are not feasible under ambient conditions.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a tunable reaction medium where properties like density, viscosity, and solvating power can be finely controlled by adjusting temperature and pressure. dtic.milrsc.orgacs.orgjeires.com The solubility of organic compounds with polar groups like ketones and amines in scCO₂ can be limited, but the use of co-solvents can mitigate this. dtic.milrsc.org Investigating the reactivity of the alkyne or ketone functionality of this compound in supercritical fluids could lead to cleaner reaction profiles and easier product separation. acs.org

Potential in Bioorthogonal Chemistry Applications (Purely Chemical Labeling/Tagging, not biological activity)

The terminal alkyne group in this compound makes it a prime candidate for bioorthogonal chemistry. cam.ac.uknih.govnih.gov These reactions occur with high specificity and efficiency under mild, aqueous conditions without interfering with biological processes. The alkyne can participate in well-established bioorthogonal reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govresearchgate.net

This would allow this compound to be used as a chemical tag. For example, it could be covalently attached to a molecule of interest, which could then be "clicked" to another molecule bearing an azide (B81097) group, such as a fluorescent dye or an affinity probe, for visualization or purification purposes. researchgate.netresearchgate.net Furthermore, the small and unique nature of the cyclopropyl (B3062369) group could be explored in other bioorthogonal ligation strategies, such as those involving cyclopropenes and tetrazines. chinesechemsoc.orgnih.govresearchgate.net

Table 2: Potential Bioorthogonal Reactions for this compound

| Reaction | Counterpart Functional Group | Key Features |

|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | High reaction rate, forms a stable triazole linkage. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for environments where copper is cytotoxic. |

Design of Supramolecular Assemblies Incorporating the Compound

The distinct structural features of this compound could be exploited in the design of novel supramolecular assemblies. The terminal alkyne can participate in non-covalent interactions such as C-H···π interactions and hydrogen bonds, which are crucial for the self-assembly of molecules into well-ordered nanostructures. mdpi.comresearchgate.net The amino group can also act as a hydrogen bond donor, while the ketone can act as a hydrogen bond acceptor, providing additional points of interaction for building supramolecular architectures.

By modifying the compound with other self-assembling motifs, it could be incorporated into larger structures like hydrogels, micelles, or nanotubes. nih.gov For example, the alkyne functionality could be used to anchor the molecule onto surfaces or to form part of a larger conjugated system within a polymer. oup.com The threaded assembly of such molecules onto macrocycles to form polyrotaxanes is another intriguing possibility. chemrxiv.org

Expanding the Scope of Green Synthetic Methodologies for the Compound and its Derivatives

Future research should focus on developing more environmentally benign synthetic routes to this compound and its derivatives. This aligns with the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. rsc.org

Potential green synthetic approaches could include the use of water as a solvent, the development of catalytic reactions to replace stoichiometric reagents, and the use of renewable starting materials. rsc.orgnih.gov For example, the synthesis of β-aminoketones has been achieved using green protocols such as Mannich-type reactions in aqueous media. rsc.org For the alkyne moiety, the use of recyclable catalysts for its functionalization is a promising area of investigation. nih.gov Furthermore, exploring biosynthetic pathways for the production of alkyne-containing compounds could offer a sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net

Table 3: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Synthetic Step | Conventional Method | Potential Green Alternative |

|---|---|---|

| Amination | Use of hazardous reagents and organic solvents. | Catalytic amination in water or a biodegradable solvent. |

| Alkyne Functionalization | Stoichiometric use of metal reagents. | Use of recyclable, heterogeneous catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.